3-methoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide 3-methoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 1007551-33-8
VCID: VC4367272
InChI: InChI=1S/C20H19N3O3S/c1-13-6-3-4-9-18(13)23-19(16-11-27(25)12-17(16)22-23)21-20(24)14-7-5-8-15(10-14)26-2/h3-10H,11-12H2,1-2H3,(H,21,24)
SMILES: CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)OC
Molecular Formula: C20H19N3O3S
Molecular Weight: 381.45

3-methoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

CAS No.: 1007551-33-8

Cat. No.: VC4367272

Molecular Formula: C20H19N3O3S

Molecular Weight: 381.45

* For research use only. Not for human or veterinary use.

3-methoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide - 1007551-33-8

Specification

CAS No. 1007551-33-8
Molecular Formula C20H19N3O3S
Molecular Weight 381.45
IUPAC Name 3-methoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Standard InChI InChI=1S/C20H19N3O3S/c1-13-6-3-4-9-18(13)23-19(16-11-27(25)12-17(16)22-23)21-20(24)14-7-5-8-15(10-14)26-2/h3-10H,11-12H2,1-2H3,(H,21,24)
Standard InChI Key VECMHXCVELFJST-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)OC

Introduction

The compound 3-methoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic molecule belonging to the class of thieno[3,4-c]pyrazole derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The specific compound features a thieno[3,4-c]pyrazole core with an o-tolyl group and a 3-methoxybenzamide moiety, which are crucial for its potential pharmacological properties.

Synthesis

The synthesis of 3-methoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide would typically involve several steps:

  • Formation of the Thieno[3,4-c]pyrazole Core: This could involve reactions between appropriate precursors such as aminonitriles and carbon disulfide, similar to methods used for related compounds.

  • Introduction of the o-Tolyl Group: This might involve nucleophilic substitution or cross-coupling reactions.

  • Attachment of the 3-Methoxybenzamide Moiety: This could be achieved through amide coupling reactions using appropriate reagents like 3-methoxybenzoic acid.

Research Findings and Data

While specific research findings on 3-methoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide are not available, related compounds have shown promising results in medicinal chemistry. For instance, thieno[3,4-c]pyrazole derivatives have been studied for their potential as enzyme inhibitors or receptor modulators.

Table: Comparison of Thieno[3,4-c]pyrazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Potential Applications
N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamideC18H20N4O2S388.4Enzyme inhibition, receptor modulation
2,6-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamideC21H21N3O4S411.48Antibacterial, medicinal chemistry
3-methoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamideNot specifiedNot specifiedPotential anti-inflammatory, antibacterial

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator